molecular formula C12H16O2 B014817 Ibufenac CAS No. 1553-60-2

Ibufenac

カタログ番号 B014817
CAS番号: 1553-60-2
分子量: 192.25 g/mol
InChIキー: CYWFCPPBTWOZSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ibufenac is an analog of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen . It has a molecular formula of C12H16O2 and a molecular weight of 192.258 g/mol . Some of its synonyms include BRN 2046683, Dytransin, EINECS 216-302-2, Ibufenaco [INN-Spanish], Ibufenacum [INN-Latin], Ibunac, (p-Isobutylphenyl)acetic acid, 4-Isobutylphenylacetic acid, p-Isobutyl-alpha-toluic acid, Isodilan .


Molecular Structure Analysis

Ibufenac has a molecular formula of C12H16O2 . It contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Ibufenac has a density of 1.0±0.1 g/cm3, a boiling point of 312.2±11.0 °C at 760 mmHg, and a flash point of 209.3±14.4 °C . Its molar refractivity is 56.1±0.3 cm3, and it has a polar surface area of 37 Å2 .

科学的研究の応用

Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain, fever, and inflammation . It has diverse pharmacological properties and its research has advanced in parallel with understanding of the cell and molecular biology of inflammatory processes, especially those underlying neuro-pathological reactions in pain and neurodegenerative diseases .

  • Headache and Migraine

    • Ibuprofen is often used to relieve the pain and symptoms of headaches and migraines .
    • It works by reducing hormones that cause inflammation and pain in the body .
  • Menstrual Cramps

    • Ibuprofen is used to treat painful menstrual periods .
    • It can help to reduce the production of prostaglandins, chemicals that trigger the uterus to contract and cause pain .
  • Arthritis

    • Ibuprofen is used to relieve pain and inflammation caused by conditions like osteoarthritis and rheumatoid arthritis .
    • It helps to reduce swelling, inflammation, and joint pain .
  • Toothache

    • Ibuprofen can be used to alleviate toothache .
    • It works by reducing the inflammation around the tooth and relieving pain .
  • Minor Injuries

    • Ibuprofen is used to treat pain or inflammation caused by minor injuries .
    • It can help to reduce swelling and pain at the site of injury .
  • Patent Ductus Arteriosus

    • Intravenous ibuprofen is used for treating patent ductus arteriosus, a heart problem that usually occurs soon after birth in some babies .
    • It helps to close the opening, allowing blood to flow correctly .
  • Postvaccination Fever

    • Ibuprofen is used to treat fever that may occur after vaccination .
    • It helps to reduce the body’s temperature by inhibiting the production of prostaglandins, chemicals in the body that cause inflammation and increase body temperature .
  • Pain Relief After Surgery

    • Ibuprofen is often used to manage pain after surgical procedures .
    • It can be used orally or intravenously, providing relief from moderate to severe pain .
  • Dental Pain

    • Ibuprofen is commonly used to manage dental pain .
    • It helps to reduce inflammation and pain in the oral cavity .
  • Muscle Aches

    • Ibuprofen is used to relieve muscle aches .
    • It works by reducing inflammation in the muscles .
  • Back Pain

    • Ibuprofen is used to treat back pain .
    • It helps to reduce inflammation and pain in the back .
  • Common Cold

    • Ibuprofen is used to relieve symptoms of the common cold .
    • It helps to reduce fever and alleviate body aches associated with the common cold .

特性

IUPAC Name

2-[4-(2-methylpropyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWFCPPBTWOZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044107
Record name Ibufenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibufenac

CAS RN

1553-60-2
Record name Ibufenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1553-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibufenac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibufenac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ibufenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ibufenac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V4WIX44VI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibufenac
Reactant of Route 2
Ibufenac
Reactant of Route 3
Reactant of Route 3
Ibufenac
Reactant of Route 4
Reactant of Route 4
Ibufenac
Reactant of Route 5
Ibufenac
Reactant of Route 6
Reactant of Route 6
Ibufenac

Citations

For This Compound
1,240
Citations
KD Rainsford - Inflammopharmacology, 2009 - Springer
Objectives This review attempts to bring together information from a large number of recent studies on the clinical uses, safety and pharmacological properties of ibuprofen. Ibuprofen is …
Number of citations: 674 0-link-springer-com.brum.beds.ac.uk
SS Adams, P Hebborn… - Journal of Pharmacy and …, 1968 - Wiley Online Library
… An exact comparison of potency between ibufenac and aspirin is … of ibufenac is in the range 2 to 4 times that of aspirin. The shallower dose-response slope is not specific for ibufenac …
TG KANTOR - Annals of Internal Medicine, 1979 - acpjournals.org
… The drug ibufenac, introduced in England and proven hepatotoxic, was shown before its removal from the market to have useful anti-inflammatory properties. This engendered a search …
Number of citations: 164 www.acpjournals.org
M Castillo, PC Smith - Drug Metabolism and Disposition, 1995 - ASPET
… Ibuprofen and ibufenac were rapidly absorbed and metabolized to their acyl glucuronides. … of ibuprofen and ibufenac exhibited notable interanimal variability. Ibufenac tended to have a …
Number of citations: 95 dmd.aspetjournals.org
KD Rainsford - Inflammopharmacology, 2011 - Springer
… Use of radiolabelled drugs, ibuprofen, it was found that this drug did not accumulate to the extent that was observed with ibufenac. With attention to the pharmacokinetics, gastro-…
CS Rao, RD Schoenwald, CF Barfknecht… - … of pharmacokinetics and …, 1992 - Springer
… to ibufenac and ibuprofen. R3 and R4 each had apparent corneal permeability coefficients of 6 x 10-6 cm/sec, whereas ibufenac … slowly from the eye than ibufenac and ibuprofen. The …
SS Adams, EE Cliffe, B Lessel, JS Nicholson - Nature, 1963 - nature.com
FOR some years we have been investigating the biological properties of substituted phenylalkanoic and phenoxy-alkanoic acids and related compounds. We wish to describe briefly the …
Number of citations: 50 0-www-nature-com.brum.beds.ac.uk
FD Hart, PL Boardman - Annals of the Rheumatic Diseases, 1965 - ncbi.nlm.nih.gov
… as a result of treatment with Ibufenac. Of the twelve patients who received Ibufenac 3 g. daily and aspirin 3-6 g. daily, double-blind, seven preferred Ibufenac and five aspirin. In twelve of …
SS Adams, EE Cliffe - Journal of Pharmacy and Pharmacology, 1965 - lib3.dss.go.th
… 1 paper was used and single 5¡ x\spots of standard solutions of ibufenac in 90% ethanol (12, 6, 3 and … Ibufenac appeared as a yellow spot on a blue background (Rf 0-66) and the colour …
Number of citations: 21 lib3.dss.go.th
M Thompson, P Stephenson… - Annals of the Rheumatic …, 1964 - ncbi.nlm.nih.gov
… clinical studies of the use of Ibufenac in patients suffering from arthritic … Ibufenac with calcium aspirin, in patients suffering from rheumatoid arthritis, and to assess the value of Ibufenac in …

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。